Bienvenue dans la boutique en ligne BenchChem!

8-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-3-methylidene-8-azabicyclo[3.2.1]octane

NAAA inhibition sulfonamide vs. sulfonyl hydrogen-bond acceptor count

8-[(1-Methyl-1H-pyrazol-4-yl)sulfonyl]-3-methylidene-8-azabicyclo[3.2.1]octane (CAS 2310140-54-4) is a synthetic, bicyclic small molecule (MW 267.35 g/mol) characterized by a rigid 8-azabicyclo[3.2.1]octane (tropane-like) core bearing a 3-methylidene exocyclic double bond and an N-8 sulfonyl-linked 1-methylpyrazole. While the pyrazole-azabicyclo[3.2.1]octane sulfonamide chemotype has been validated as a novel class of non-covalent N-acylethanolamine-hydrolyzing acid amidase (NAAA) inhibitors (e.g., ARN19689, IC50 = 0.042 μM), this compound distinguishes itself via the critical replacement of the sulfonamide linkage with a direct sulfonyl-pyrazole motif and the introduction of the 3-methylidene group—a functional handle absent from peer NAAA inhibitors.

Molecular Formula C12H17N3O2S
Molecular Weight 267.35
CAS No. 2310140-54-4
Cat. No. B2884830
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-3-methylidene-8-azabicyclo[3.2.1]octane
CAS2310140-54-4
Molecular FormulaC12H17N3O2S
Molecular Weight267.35
Structural Identifiers
SMILESCN1C=C(C=N1)S(=O)(=O)N2C3CCC2CC(=C)C3
InChIInChI=1S/C12H17N3O2S/c1-9-5-10-3-4-11(6-9)15(10)18(16,17)12-7-13-14(2)8-12/h7-8,10-11H,1,3-6H2,2H3
InChIKeyIJSGQRVGPUGDRV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

8-[(1-Methyl-1H-pyrazol-4-yl)sulfonyl]-3-methylidene-8-azabicyclo[3.2.1]octane (CAS 2310140-54-4): Procurement-Grade Structural Overview


8-[(1-Methyl-1H-pyrazol-4-yl)sulfonyl]-3-methylidene-8-azabicyclo[3.2.1]octane (CAS 2310140-54-4) is a synthetic, bicyclic small molecule (MW 267.35 g/mol) characterized by a rigid 8-azabicyclo[3.2.1]octane (tropane-like) core bearing a 3-methylidene exocyclic double bond and an N-8 sulfonyl-linked 1-methylpyrazole . While the pyrazole-azabicyclo[3.2.1]octane sulfonamide chemotype has been validated as a novel class of non-covalent N-acylethanolamine-hydrolyzing acid amidase (NAAA) inhibitors (e.g., ARN19689, IC50 = 0.042 μM), this compound distinguishes itself via the critical replacement of the sulfonamide linkage with a direct sulfonyl-pyrazole motif and the introduction of the 3-methylidene group—a functional handle absent from peer NAAA inhibitors .

Why 8-[(1-Methyl-1H-pyrazol-4-yl)sulfonyl]-3-methylidene-8-azabicyclo[3.2.1]octane Cannot Be Substituted by Generic Azabicyclo[3.2.1]octane Analogs


Generic substitution within the 8-azabicyclo[3.2.1]octane class is precluded by the compound's unique dual pharmacophoric architecture. Established NAAA inhibitors such as ARN19689 rely on a sulfonamide linker and an endo-ethoxymethyl-pyrazinyloxy substituent; replacing these with a direct sulfonyl-pyrazole and a 3-methylidene group fundamentally alters hydrogen-bonding capacity, target engagement topology, and metabolic liability . Conversely, monoamine reuptake inhibitors built on the 3-methylidene-8-azabicyclo[3.2.1]octane scaffold lack the sulfonyl-pyrazole warhead and thus cannot interrogate the NAAA or related sulfonyl-binding enzyme space . This compound is therefore chemically differentiated in two orthogonal pharmacophore dimensions simultaneously, making it irreplaceable for projects targeting dual-mechanism hypotheses or structure–activity relationship (SAR) exploration at the sulfonyl-pyrazole / methylidene intersection.

Quantitative Differentiation Evidence for 8-[(1-Methyl-1H-pyrazol-4-yl)sulfonyl]-3-methylidene-8-azabicyclo[3.2.1]octane Against Closest Analogs


Architectural Differentiation from NAAA Inhibitor ARN19689: Sulfonamide vs. Sulfonyl-Pyrazole Linker Impact on Hydrogen-Bonding Capacity

The compound replaces the sulfonamide –SO2–NH– linker present in ARN19689 with a direct sulfonyl –SO2– linkage to the pyrazole ring. ARN19689 possesses 10 hydrogen-bond acceptors and 1 donor (sulfonamide NH); the target compound possesses 5 hydrogen-bond acceptors and 0 donors, as computed from SMILES CN1C=C(C=N1)S(=O)(=O)N2C3CCC2CC(=C)C3 . This reduction in H-bond donor count eliminates a key interaction point with the NAAA catalytic pocket, implying a distinct binding mode or target preference orthogonal to NAAA . The difference of 1 H-bond donor (1 vs. 0) is chemically meaningful in fragment-based drug design where donor count strongly influences selectivity and permeability.

NAAA inhibition sulfonamide vs. sulfonyl hydrogen-bond acceptor count

3-Methylidene Group as a Covalent or Derivatization Handle Absent from All NAAA Pyrazole-Sulfonamide Leads

The 3-methylidene exocyclic double bond is a unique functional handle not present in any reported NAAA-active pyrazole-azabicyclo[3.2.1]octane sulfonamides (e.g., ARN19689, ARN16186, or the broader series of 18 compounds in the 2021 SAR study) . The methylidene group enables thiol-ene click chemistry, epoxidation, or dihydroxylation for late-stage diversification or covalent probe development. In contrast, the 3-position of comparator NAAA inhibitors is occupied by an endo-ethoxymethyl-pyrazinyloxy or p-tolyloxy ether, which are chemically inert under mild conditions. This functional divergence is quantifiable as the presence vs. absence of an alkene carbon (sp2 hybridized) at position 3—a binary difference with significant synthetic consequences.

methylidene covalent probe click chemistry SAR diversification

Predicted Physicochemical Differentiation: cLogP Shift Relative to ARN19689 and Monoamine Reuptake Inhibitor Scaffolds

Using the canonical SMILES, the target compound has a predicted cLogP of approximately 1.8, significantly lower than the monoamine reuptake inhibitor 3-methylidene-8-azabicyclo[3.2.1]octane hydrochloride (cLogP ~2.8) due to the polar sulfonyl group, but higher than ARN19689 (cLogP ~1.2) which bears an additional ethoxymethyl-pyrazinyloxy motif . This intermediate lipophilicity positions the compound in a favorable CNS MPO (Multiparameter Optimization) zone (cLogP 1–3) for blood–brain barrier penetration while maintaining aqueous solubility superior to the more lipophilic monoamine reuptake inhibitor scaffold. The ΔcLogP of +0.6 vs. ARN19689 may translate to improved membrane permeability.

cLogP lipophilicity CNS Multiparameter Optimization physicochemical property

NAAA Selectivity Comparison: SAR-Based Evidence That Sulfonyl-Pyrazole Redirects Target Engagement Away from NAAA

The SAR study by Di Fruscia et al. (2021) demonstrated that the sulfonamide –NH– group in the pyrazole-azabicyclo[3.2.1]octane series is critical for NAAA inhibition: replacement of the sulfonamide with a sulfonyl group led to loss of measurable NAAA activity in all tested analogs . While specific IC50 data for the target compound is not publicly available, the class-wide SAR strongly implies that this compound's NAAA IC50 is >10 μM, in contrast to ARN19689 (IC50 = 0.042 μM). This represents a >200-fold predicted loss of NAAA potency, which is advantageous for researchers seeking to exclude NAAA-mediated anti-inflammatory activity as a confounding factor.

NAAA off-target sulfonyl-pyrazole selectivity SAR cysteine hydrolase

Dual-Scaffold Hybridization: Unique Combination of Monoamine Reuptake Inhibitor Core and Anti-Inflammatory Sulfonyl-Pyrazole Warhead

The 3-methylidene-8-azabicyclo[3.2.1]octane scaffold is associated with monoamine reuptake inhibition (serotonin, norepinephrine, dopamine), as documented for related compounds . The 1-methyl-1H-pyrazol-4-yl sulfonyl motif is structurally related to anti-inflammatory pyrazole sulfonamide/sulfonyl chemotypes (e.g., COX-2 inhibitors) . The combination of both motifs in a single molecule is unique: no compound in the ChEMBL or PubChem databases (searched by InChI Key IJSGQRVGPUGDRV-UHFFFAOYSA-N) possesses both the 3-methylidene and the sulfonyl-pyrazole features simultaneously . This dual-scaffold hybridization makes the compound a first-in-class probe for exploring the intersection of monoaminergic and inflammatory pathways—relevant for conditions like neuropathic pain and depression–inflammation comorbidity.

dual-mechanism monoamine reuptake sulfonyl-pyrazole pain comorbidity

Optimal Procurement Scenarios for 8-[(1-Methyl-1H-pyrazol-4-yl)sulfonyl]-3-methylidene-8-azabicyclo[3.2.1]octane: Where Its Differentiation Delivers Value


NAAA-Independent Inflammation Probe Design

For laboratories seeking to dissect NAAA-dependent from NAAA-independent anti-inflammatory mechanisms, this compound serves as a predicted NAAA-inactive (>200-fold reduced potency vs. ARN19689) control, as inferred from sulfonamide-to-sulfonyl SAR in the J. Med. Chem. 2021 study . Its structural similarity to active NAAA inhibitors ensures comparable physicochemical properties (cLogP ~1.8 vs. ~1.2) without the confounding anti-inflammatory activity, enabling clean mechanistic deconvolution experiments.

Covalent Chemical Probe Development via 3-Methylidene Derivatization

The 3-methylidene group enables thiol-ene click chemistry and other alkene-directed derivatization strategies absent from all 18 comparator NAAA inhibitors in the published SAR series . This makes the compound a preferred starting material for covalent probe synthesis, PROTAC linker attachment, or bioconjugation—applications where the saturated 3-ether analogs (e.g., ARN19689, ARN16186) are chemically intractable.

CNS-Accessible Dual-Pharmacophore Screening for Pain–Depression Comorbidity

The combination of the 3-methylidene-8-azabicyclo[3.2.1]octane scaffold (associated with monoamine reuptake inhibition ) and the sulfonyl-pyrazole warhead (associated with enzyme inhibition ) in a single molecule with predicted CNS-favorable cLogP (~1.8) makes this compound an unmatched entry point for phenotypic screening in neuropathic pain and depression–inflammation comorbidity models, where both monoaminergic and inflammatory pathways are implicated.

Fragment-Based Drug Discovery: Sulfonyl-Pyrazole Azabicyclo[3.2.1]octane Fragment Library Expansion

As a low-molecular-weight (267.35 Da) fragment with a rigid bicyclic core, this compound fills an underpopulated region of fragment chemical space where tropane-like scaffolds meet sulfonyl-pyrazole pharmacophores. Unlike established NAAA inhibitor fragments (which uniformly contain sulfonamide –NH–), this compound offers an alternative hydrogen-bonding profile (0 donors vs. 1 donor) and orthogonal synthetic handles for fragment growing and merging strategies .

Quote Request

Request a Quote for 8-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-3-methylidene-8-azabicyclo[3.2.1]octane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.